molecular formula C19H17N3O3 B280398 1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide

Katalognummer: B280398
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: DVXXQUDTDSSQDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "EMDP" and is known for its ability to act as a selective antagonist of the cannabinoid receptor CB1.

Wirkmechanismus

EMDP acts as a selective antagonist of the CB1 receptor, which is primarily located in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes such as pain sensation, appetite regulation, and mood regulation. By blocking the CB1 receptor, EMDP reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
EMDP has been shown to have various biochemical and physiological effects. Studies have shown that EMDP reduces pain and inflammation by blocking the CB1 receptor. It has also been shown to reduce food intake and body weight by reducing the activity of the endocannabinoid system. EMDP has also been shown to have potential as an anti-depressant drug by increasing the levels of certain neurotransmitters in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

EMDP has several advantages for lab experiments. It is a highly selective antagonist of the CB1 receptor, which makes it an ideal tool for studying the role of the endocannabinoid system in various physiological processes. EMDP is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, EMDP also has some limitations. It has poor solubility in water, which can make it difficult to administer in animal studies. EMDP also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on EMDP. One potential area of research is the development of more potent and selective CB1 antagonists. Another area of research is the development of formulations that improve the solubility and bioavailability of EMDP. Additionally, further studies are needed to investigate the potential therapeutic applications of EMDP in various disease models. Finally, research is needed to investigate the long-term safety and efficacy of EMDP in humans.

Synthesemethoden

The synthesis of EMDP involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 2-methoxydibenzo[b,d]furan-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-ethyl-1H-pyrazole-5-carboxamide to yield EMDP. The final product is purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

EMDP has been extensively studied for its potential therapeutic applications. Studies have shown that EMDP acts as a selective antagonist of the CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and mood regulation. EMDP has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have potential as an anti-obesity drug by reducing food intake and body weight in animal models.

Eigenschaften

Molekularformel

C19H17N3O3

Molekulargewicht

335.4 g/mol

IUPAC-Name

2-ethyl-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-3-22-15(8-9-20-22)19(23)21-14-11-17-13(10-18(14)24-2)12-6-4-5-7-16(12)25-17/h4-11H,3H2,1-2H3,(H,21,23)

InChI-Schlüssel

DVXXQUDTDSSQDN-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Kanonische SMILES

CCN1C(=CC=N1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.